1-(5-Bromo-4-methylthiophene-2-carbonyl)piperidine
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Overview
Description
1-(5-Bromo-4-methylthiophene-2-carbonyl)piperidine is a chemical compound with the molecular formula C11H14BrNOS and a molecular weight of 288.2 g/mol It features a piperidine ring attached to a thiophene ring substituted with a bromine atom and a methyl group
Preparation Methods
The synthesis of 1-(5-Bromo-4-methylthiophene-2-carbonyl)piperidine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Piperidine Ring: The brominated thiophene derivative is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromo-4-methylthiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom or reduce the carbonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-4-methylthiophene-2-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Material Science: The thiophene ring makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylthiophene-2-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
1-(5-Bromo-4-methylthiophene-2-carbonyl)piperidine can be compared with other similar compounds, such as:
1-(5-Bromo-2-thienyl)piperidine: Lacks the methyl group on the thiophene ring, which may affect its reactivity and binding properties.
1-(4-Methylthiophene-2-carbonyl)piperidine: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
The presence of both the bromine atom and the methyl group in this compound makes it unique and potentially more versatile in chemical synthesis and biological applications.
Properties
IUPAC Name |
(5-bromo-4-methylthiophen-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-8-7-9(15-10(8)12)11(14)13-5-3-2-4-6-13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGADRFWSJQVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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